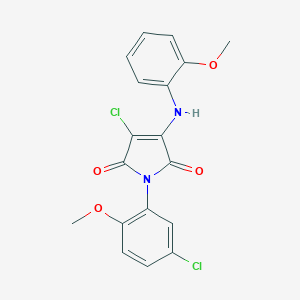

8-Methyl-1-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOGHORSTBGFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1-naphthaldehyde, a derivative of naphthalene, is an aromatic aldehyde of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Its structural similarity to other biologically active naphthaldehyde derivatives suggests its potential utility as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, safety information, and a representative synthetic application. Due to the limited availability of data for this specific compound, information for the parent compound, 1-naphthaldehyde, is included for comparative purposes where noted.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. For properties where specific data for the 8-methyl derivative is unavailable, data for the parent compound, 1-naphthaldehyde, is provided as a reference.

| Property | Value (this compound) | Value (1-Naphthaldehyde - for comparison) |

| CAS Number | 6549-57-1 | 66-77-3[1][2] |

| Molecular Formula | C₁₂H₁₀O | C₁₁H₈O[1][2][3] |

| Molecular Weight | 170.21 g/mol | 156.18 g/mol [1][2][3] |

| Melting Point | Data not available | 1-2 °C[1][2] |

| Boiling Point | Data not available | 160-161 °C at 15 mmHg[1][2] |

| Density | Data not available | 1.15 g/mL at 25 °C[1][2] |

| Purity | >97% | ~95% |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet between δ 9-10 ppm), aromatic protons on the naphthalene ring, and a singlet for the methyl group protons.

-

¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically in the range of δ 190-200 ppm), along with signals for the aromatic carbons and the methyl carbon.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), and bands corresponding to C-H stretching and bending of the aromatic ring and the methyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (170.21 m/z).

For comparison, the ¹H and ¹³C NMR data for the parent compound, 1-naphthaldehyde, in DMSO-d6 are as follows:

-

¹H NMR (DMSO-d6): δ 10.27 (s, 1H), 9.22 (d, J = 8.6 Hz, 1H), 8.27 (d, J = 7.2 Hz, 1H), 8.16 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.68 (q, J = 7.2 Hz, 2H), 7.60 (t, J = 7.5 Hz, 1H).[4]

-

¹³C NMR (DMSO-d6): δ 194.1, 136.6, 135.1, 133.2, 130.8, 129.7, 128.9, 128.6, 126.8, 125.2, 124.1.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for the structurally similar 1-naphthaldehyde, the following hazards and precautions should be considered. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Hazards (based on 1-naphthaldehyde):

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Experimental Protocols

General Protocol for Schiff Base Synthesis:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of the naphthaldehyde derivative (e.g., 2-hydroxy-1-naphthaldehyde) in a suitable solvent such as ethanol.

-

Addition of Amine: To this solution, add one equivalent of the primary amine.

-

Catalysis (if necessary): For less reactive amines or aldehydes, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. The solid product can then be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

-

Washing and Drying: The isolated product should be washed with a cold solvent to remove any unreacted starting materials and then dried under vacuum.

Potential Biological Activity

Specific studies on the biological activity of this compound are limited. However, the broader class of naphthalene derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The presence of the aldehyde functional group also opens avenues for its use as a precursor in the synthesis of more complex molecules with potential therapeutic applications, such as Schiff bases and other heterocyclic compounds. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown significant antibacterial and cytotoxic activities.[7] Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized workflow for the utilization of a naphthaldehyde derivative, such as this compound, in a typical synthetic chemistry experiment leading to a biologically active compound.

References

- 1. 1-ナフトアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Naphthaldehyde CAS#: 66-77-3 [m.chemicalbook.com]

- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. tandfonline.com [tandfonline.com]

In-Depth Technical Guide to the Physical Properties of 8-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 8-Methyl-1-naphthaldehyde. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for the parent compound, 1-naphthaldehyde, and other methylated isomers to serve as a valuable reference for researchers. The document details standard experimental protocols for determining key physical characteristics and presents a general workflow for the characterization of aromatic aldehydes.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry and drug development. While specific experimental values for the 8-methyl isomer are not widely reported, the properties can be estimated based on its structure and comparison with related compounds.

Data Presentation: Physical Properties of Naphthaldehydes

The following table summarizes the available quantitative data for this compound and related naphthaldehyde derivatives for comparative analysis.

| Property | This compound | 1-Naphthaldehyde | 2-Methyl-1-naphthaldehyde | 4-Methyl-1-naphthaldehyde |

| Molecular Formula | C₁₂H₁₀O | C₁₁H₈O | C₁₂H₁₀O | C₁₂H₁₀O |

| Molecular Weight | 170.21 g/mol | 156.18 g/mol | 170.21 g/mol | 170.21 g/mol [1] |

| Appearance | Not specified | Pale yellow to colorless liquid[2] | Solid | Light yellow to yellow solid-liquid mixture[1] |

| Melting Point | Not specified | 1-2 °C[3][4][5], 34 °C[6], 36 °C[2] | 51-56 °C | 32-36 °C[1][7] |

| Boiling Point | Not specified | 160-161 °C at 15 mmHg[3][4][5], 283 °C[2], 292 °C[6] | Not specified | 259.85 °C (estimate)[7] |

| Density | Not specified | 1.15 g/mL at 25 °C[3][4][5], 1.149 g/mL[6], 1.1045 g/cm³[2] | Not specified | 1.1252 (estimate)[7] |

| Solubility | Not specified | Soluble in ethanol, ether, acetone, benzene; Insoluble in water[3][8]. | Not specified | Soluble in Chloroform (Slightly), Methanol (Slightly)[7] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the primary physical properties of aromatic aldehydes like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) can be used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus or attached to a thermometer and immersed in the oil bath.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup is used.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a suitable oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Density Determination

The density of a liquid sample can be determined using a pycnometer or a specific gravity bottle.

Methodology:

-

Measurement of Empty Pycnometer Mass: A clean and dry pycnometer of a known volume is accurately weighed.

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again. The temperature of the sample is recorded.

-

Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

The solubility profile is important for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, chloroform, hexane) is chosen.

-

Procedure:

-

A small, measured amount of this compound is added to a test tube containing a known volume of the solvent at a specific temperature (e.g., room temperature).

-

The mixture is agitated vigorously.

-

Visual observation is used to determine if the compound has dissolved completely.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy after creating a calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of an aromatic aldehyde, such as this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Naphthaldehyde CAS#: 66-77-3 [m.chemicalbook.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. 1-naphthaldehyde [stenutz.eu]

- 7. 4-METHYL-1-NAPHTHALDEHYDE | 33738-48-6 [chemicalbook.com]

- 8. 1-Naphthaldehyde | 66-77-3 [chemicalbook.com]

8-Methyl-1-naphthaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 8-Methyl-1-naphthaldehyde, a key aromatic aldehyde in synthetic chemistry. This document outlines its molecular formula and weight, and provides an example of a relevant experimental protocol for its application in the synthesis of heterocyclic compounds.

Core Physicochemical Data

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O |

| Molecular Weight | 170.21 g/mol [1][2][3] |

| CAS Number | 6549-57-1[1] |

Experimental Protocol: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole

This compound serves as a crucial precursor in the synthesis of various heterocyclic structures. The following protocol details a generalized procedure for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole via the Debus-Radziszewski reaction, which involves the condensation of 1,2-naphthalenediamine with this compound.[4]

Materials:

-

This compound

-

1,2-naphthalenediamine

-

Ethanol or Glacial Acetic Acid

-

Tin(II) chloride dihydrate (if reduction is needed for a precursor)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (aqueous solution)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 1,2-naphthalenediamine in ethanol or glacial acetic acid.[4]

-

Addition of Aldehyde: Add 1 equivalent of this compound to the solution.[4]

-

Reflux: Heat the reaction mixture to reflux with stirring for a period of 4 to 8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[4]

-

Crystallization: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If no precipitate forms, reduce the solvent volume with a rotary evaporator and induce crystallization by cooling in an ice bath.[4]

-

Work-up: If necessary, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the pH is basic.[4]

-

Extraction: Extract the product from the aqueous layer using dichloromethane or ethyl acetate (3 x 50 mL).[4]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical name, its molecular formula, and its corresponding molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methyl-1-naphthaldehyde, a key intermediate in organic synthesis. While direct literature on this specific isomer is scarce, this document outlines a robust synthetic pathway adapted from established methods for analogous compounds. It also presents a detailed characterization profile based on spectroscopic data from closely related naphthaldehydes, offering a predictive framework for researchers.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 1-methylnaphthalene. The first step involves the chloromethylation of the naphthalene core to yield 1-(chloromethyl)-8-methylnaphthalene. This intermediate is then converted to the target aldehyde via the Sommelet reaction.[1][2]

Step 1: Chloromethylation of 1-Methylnaphthalene

The chloromethylation of 1-methylnaphthalene introduces a chloromethyl group, primarily at the 8-position due to steric hindrance from the existing methyl group, leading to the formation of 1-(chloromethyl)-8-methylnaphthalene. This reaction is an electrophilic aromatic substitution.[3]

Step 2: Sommelet Reaction

The subsequent Sommelet reaction converts the benzylic halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[1][4] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the final aldehyde product.[2]

Figure 1: Proposed synthesis pathway for this compound.

Characterization

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀O |

| Molecular Weight | 170.21 g/mol |

| Appearance | Yellowish liquid or low-melting solid |

| Boiling Point | Higher than 1-naphthaldehyde (160-161 °C / 15 mmHg) |

| Melting Point | Similar to 4-methyl-1-naphthaldehyde (32-36 °C)[7] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, with comparative data from 1-naphthaldehyde for reference.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | 1-Naphthaldehyde Chemical Shift (δ, ppm)[8] |

| Aldehyde-H | ~10.3 | 10.28 |

| Aromatic-H (peri to CHO) | ~9.2 (doublet) | 9.20 |

| Aromatic-H | 7.5 - 8.0 (multiplet) | 7.47 - 7.95 |

| Methyl-H | ~2.6 (singlet) | - |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | 1-Naphthaldehyde Chemical Shift (δ, ppm)[5][9] |

| C=O | ~194 | 194.1 |

| Aromatic C-H | 124 - 137 | 124.1 - 136.6 |

| Aromatic Quaternary C | 130 - 138 | 130.8, 133.2, 135.1 |

| Methyl-C | ~20 | - |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic Wavenumbers for Aromatic Aldehydes (cm⁻¹)[10] |

| C=O Stretch (carbonyl) | 1690 - 1710 | 1685 - 1710 |

| C-H Stretch (aldehyde) | 2720 - 2750 and 2820-2850 | 2695 - 2830 |

| C-H Stretch (aromatic) | ~3050 | ~3050 |

| C=C Stretch (aromatic) | 1500 - 1600 | 1500 - 1600 |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | 1-Naphthaldehyde Key Fragments (m/z)[6] |

| [M]⁺ (Molecular Ion) | 170 | 156 |

| [M-H]⁺ | 169 | 155 |

| [M-CHO]⁺ | 141 | 127 |

| [Naphthalene ring]⁺ | 128 | 128 |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound. Standard laboratory safety procedures should be followed at all times.

Synthesis of 1-(Chloromethyl)-8-methylnaphthalene (Precursor)

This protocol is adapted from the chloromethylation of naphthalene.[3][11]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 1-methylnaphthalene (1.0 eq), paraformaldehyde (1.5 eq), and glacial acetic acid.

-

Addition of Acid: Add 85% phosphoric acid (catalytic amount) and concentrated hydrochloric acid (2.0 eq) to the mixture.

-

Reaction: Heat the mixture to 80-85 °C and stir vigorously for 6-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will separate as an oily layer.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, 10% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(chloromethyl)-8-methylnaphthalene. The product can be purified by vacuum distillation.

Synthesis of this compound (Sommelet Reaction)

This protocol is a general procedure for the Sommelet reaction.[1][4]

-

Formation of Hexaminium Salt: Dissolve 1-(chloromethyl)-8-methylnaphthalene (1.0 eq) in a suitable solvent such as 50% aqueous acetic acid or chloroform. Add hexamine (1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate.

-

Hydrolysis: Add an equal volume of water and continue to reflux for an additional hour to hydrolyze the intermediate.

-

Workup: Cool the reaction mixture and extract with diethyl ether (3x).

-

Washing: Wash the combined organic extracts with water, 10% sodium carbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

General Characterization Workflow

Figure 2: General workflow for characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid or a thin film of the product using an FTIR spectrometer.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.

-

Purity Analysis: Assess the purity of the final compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

Naphthalene derivatives are prevalent scaffolds in medicinal chemistry and drug development.[10] Aldehydes, such as this compound, are versatile intermediates that can be readily transformed into a variety of functional groups, including amines, alcohols, and carboxylic acids. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The specific substitution pattern of this compound may offer unique steric and electronic properties beneficial for molecular recognition and binding affinity in drug candidates.

References

- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. rsc.org [rsc.org]

- 6. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 1-Naphthaldehyde(66-77-3) IR Spectrum [m.chemicalbook.com]

- 9. 1-Naphthaldehyde(66-77-3) 13C NMR spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 8-Methyl-1-naphthaldehyde

Introduction to 8-Methyl-1-naphthaldehyde

This compound is an aromatic aldehyde derivative of naphthalene. Its structure is characterized by a naphthalene ring system with a formyl group (-CHO) at the C1 position and a methyl group (-CH₃) at the C8 position. The close proximity of the methyl and aldehyde groups (a peri-interaction) introduces significant steric strain, which is expected to influence the molecule's conformation and, consequently, its NMR spectra.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for this compound are influenced by the aromatic ring currents, the electron-withdrawing nature of the aldehyde group, and steric interactions.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehyde-H (CHO) | ~10.3 | Singlet (s) | N/A |

| H-2 | ~7.9 - 8.1 | Doublet (d) | ~8.0 |

| H-3 | ~7.5 - 7.7 | Triplet (t) | ~7.8 |

| H-4 | ~7.8 - 8.0 | Doublet (d) | ~8.2 |

| H-5 | ~7.6 - 7.8 | Triplet (t) | ~7.5 |

| H-6 | ~7.4 - 7.6 | Triplet (t) | ~7.6 |

| H-7 | ~7.9 - 8.1 | Doublet (d) | ~8.0 |

| Methyl-H (CH₃) | ~2.6 - 2.9 | Singlet (s) | N/A |

Note: These are predicted values. The aldehyde proton (CHO) and the H-2 proton are expected to be the most downfield-shifted aromatic protons due to the deshielding effect of the carbonyl group.[1] The methyl group protons will appear as a singlet in the upfield region of the aromatic spectrum.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line.[2]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~193 - 195 |

| C-1 | ~135 - 137 |

| C-2 | ~130 - 132 |

| C-3 | ~128 - 130 |

| C-4 | ~124 - 126 |

| C-4a (Quaternary) | ~133 - 135 |

| C-5 | ~129 - 131 |

| C-6 | ~126 - 128 |

| C-7 | ~125 - 127 |

| C-8 | ~138 - 140 |

| C-8a (Quaternary) | ~131 - 133 |

| CH₃ (Methyl) | ~20 - 25 |

Note: The carbonyl carbon of the aldehyde is the most deshielded and appears furthest downfield.[3] Aromatic carbons typically resonate between 110-150 ppm.[4] The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration is often necessary, typically 10 mg or more, due to the low natural abundance of the ¹³C isotope.[5][6]

-

Solvent : Use a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) to avoid large solvent signals in the spectrum.[7] The volume should be approximately 0.5-0.6 mL for a standard 5 mm NMR tube.[5]

-

Filtration : To ensure magnetic field homogeneity, filter the sample solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard and set to 0.00 ppm for both ¹H and ¹³C NMR.[6][8] Most deuterated solvents are available with TMS already added.

¹H NMR Spectroscopy Acquisition

-

Instrument Setup : Place the prepared NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[9]

-

Acquisition Parameters :

-

Pulse Angle : Use a pulse angle of less than 90° (e.g., 30-45°) to allow for faster relaxation and a shorter total experiment time.[10]

-

Number of Scans (NS) : For a sample of sufficient concentration, 8 to 16 scans are typically adequate.[5]

-

Relaxation Delay (d1) : A delay of 1-2 seconds is generally sufficient for qualitative spectra.[10]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of protons.[7]

-

¹³C NMR Spectroscopy Acquisition

-

Instrument Setup : The initial setup is similar to that for ¹H NMR (locking and shimming).[9]

-

Acquisition Parameters :

-

Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing ¹H-¹³C coupling.[9]

-

Number of Scans (NS) : A significantly higher number of scans is required compared to ¹H NMR, often ranging from 128 to several thousand, depending on the sample concentration.[5]

-

Relaxation Delay (d1) : A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time) is necessary.[2][9]

-

-

Data Processing :

-

Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

-

Reference the spectrum using the TMS signal at 0.00 ppm or the solvent peak (e.g., the center of the CDCl₃ triplet at 77.16 ppm).[11]

-

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in NMR spectroscopy.

Caption: Workflow for NMR Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sc.edu [sc.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. bhu.ac.in [bhu.ac.in]

- 5. uwyo.edu [uwyo.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 8-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 8-Methyl-1-naphthaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the detailed experimental protocols for acquiring the necessary data and presents an analysis based on established principles of spectroscopic interpretation for aromatic aldehydes.

Molecular Structure and Spectroscopic Overview

This compound possesses a naphthalene core with a methyl group at the C8 position and an aldehyde group at the C1 position. This substitution pattern significantly influences its spectroscopic properties. The following sections detail the expected data from key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Expected Intensity |

| ~3050-3000 | Aromatic C-H Stretch | Medium to Weak |

| ~2925-2855 | Methyl C-H Stretch (Asymmetric & Symmetric) | Medium |

| ~2850-2820, ~2750-2720 | Aldehyde C-H Stretch (Fermi resonance doublet) | Weak |

| ~1700-1680 | Aldehyde C=O Stretch (Aryl conjugated) | Strong |

| ~1600, ~1580, ~1500 | Aromatic C=C Stretch | Medium to Weak |

| ~1465 | Methyl C-H Bend | Medium |

| ~830-750 | Aromatic C-H Out-of-Plane Bend | Strong |

Table 2: Predicted ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H (CHO) | 10.0 - 10.5 | s | - |

| Aromatic-H | 7.2 - 8.5 | m | - |

| Methyl-H (CH₃) | 2.5 - 2.8 | s | - |

Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C) | 120 - 140 |

| Methyl (CH₃) | 20 - 25 |

Table 4: Expected Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Value | Interpretation |

| 170 | Molecular Ion [M]⁺ |

| 169 | [M-H]⁺ |

| 141 | [M-CHO]⁺ |

| 115 | Further fragmentation (loss of C₂H₂) from 141 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-90° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No specific sample preparation is typically required for a solid sample when using an ATR accessory. Ensure the sample is dry.

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the structure of this compound with key assignments.

Caption: Logical workflow for the spectroscopic data interpretation of this compound.

Caption: Molecular structure of this compound with key spectroscopic assignments.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 8-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 8-Methyl-1-naphthaldehyde. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar aromatic and naphthaldehyde compounds to predict and interpret its key spectral features. This document outlines the expected vibrational frequencies, provides a general experimental protocol for obtaining an IR spectrum, and illustrates the analytical workflow.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its specific functional groups. The expected vibrational frequencies are summarized in Table 1. These predictions are based on the known ranges for aromatic aldehydes, naphthaldehydes, and substituted aromatic compounds.[1][2][3][4] Conjugation of the aldehyde group with the naphthalene ring is expected to lower the C=O stretching frequency compared to aliphatic aldehydes.[2][3]

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium to Weak | Multiple bands may be observed in this region corresponding to the various C-H bonds on the aromatic system. |

| Methyl C-H Stretch (Asymmetric) | -CH₃ | ~2960 | Medium | Characteristic of the methyl group attached to the naphthalene ring. |

| Methyl C-H Stretch (Symmetric) | -CH₃ | ~2870 | Medium to Weak | Characteristic of the methyl group attached to the naphthalene ring. |

| Aldehyde C-H Stretch (Fermi Resonance) | -CHO | ~2850 and ~2750 | Weak to Medium | Often appears as a pair of weak to medium bands. The lower frequency band is particularly diagnostic for aldehydes.[1][2][3] |

| Carbonyl (C=O) Stretch | Aldehyde (-CHO) | 1710 - 1685 | Strong | This is one of the most intense and characteristic bands in the spectrum. Its position is lowered due to conjugation with the aromatic naphthalene ring.[1][2][3] |

| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1450 | Medium to Strong | A series of bands, often sharp, that are characteristic of the aromatic ring system. The substitution pattern can influence the exact positions and intensities. |

| Methyl C-H Bend (Asymmetric) | -CH₃ | ~1450 | Medium | |

| Methyl C-H Bend (Symmetric) | -CH₃ | ~1380 | Medium to Weak | |

| C-C Stretch (Naphthalene-CHO) | Ar-C | 1210 - 1160 | Medium | Stretching vibration of the bond connecting the aldehyde carbon to the naphthalene ring.[1] |

| Aromatic C-H In-Plane Bend | Naphthalene Ring | 1300 - 1000 | Medium to Weak | |

| Aromatic C-H Out-of-Plane Bend | Naphthalene Ring | 900 - 700 | Strong | The position of these strong bands can be indicative of the substitution pattern on the naphthalene ring. |

Experimental Protocols

A standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound is outlined below. This protocol is based on common practices for analyzing solid or liquid organic compounds.

Objective: To acquire a high-quality mid-infrared spectrum of this compound for structural elucidation and functional group analysis.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer with a detector sensitive in the 4000-400 cm⁻¹ range (e.g., DTGS or MCT detector)

-

Sample holder (e.g., KBr pellets, ATR crystal, or salt plates for thin film)

-

Potassium Bromide (KBr), spectroscopic grade

-

Mortar and pestle (if preparing KBr pellets)

-

Hydraulic press (if preparing KBr pellets)

-

Solvent for cleaning (e.g., acetone, isopropanol), spectroscopic grade

-

Nitrogen purge for the spectrometer

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

Collect a background spectrum (background scan). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (select one method):

-

Attenuated Total Reflectance (ATR):

-

This is often the simplest method for solids and liquids.

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent and allow it to dry completely.

-

Place a small amount of the this compound sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

KBr Pellet Method (for solid samples):

-

Thoroughly dry the spectroscopic grade KBr to remove any absorbed water.

-

In a mortar, grind a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

-

Thin Film Method (for liquid samples or solids with low melting points):

-

If the sample is a liquid or can be melted at a low temperature, place a small drop between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

-

Spectrum Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with the expected vibrational modes of the functional groups present in this compound (as detailed in Table 1).

-

Visualization of the Analytical Workflow

The logical flow of an infrared spectroscopy analysis for a compound like this compound can be visualized as a structured process from sample preparation to final interpretation.

Caption: Workflow for IR analysis of this compound.

References

A Technical Guide to the Purity and Assay of 8-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 8-Methyl-1-naphthaldehyde (CAS No. 6549-57-1). Given its role as a key intermediate in the synthesis of advanced chemical entities, particularly in medicinal chemistry, ensuring its quality is of paramount importance. This document outlines potential impurities, detailed experimental protocols for quantification, and a logical workflow for quality control.

Purity and Impurity Profile

The purity of this compound is typically expected to be high, with commercial grades often available at ≥98% purity[1]. However, the impurity profile is highly dependent on the synthetic route employed. Common methods for the formylation of naphthalenes, such as the Vilsmeier-Haack or Rieche formylation of 1-methylnaphthalene, or the oxidation of 8-methyl-1-naphthylmethanol, can introduce specific impurities.

A comprehensive analysis should consider the following potential impurities:

-

Starting Materials: Unreacted 1-methylnaphthalene.

-

Isomeric By-products: Other isomers of methylnaphthaldehyde, formed if the formylation reaction is not perfectly regioselective.

-

Over-oxidation Products: 8-Methyl-1-naphthoic acid, a common impurity resulting from the oxidation of the aldehyde.

-

Reaction Intermediates: Residual intermediates specific to the synthetic pathway (e.g., chloromethyl or dichloromethyl derivatives).

-

Reagents and Solvents: Trace amounts of reagents and solvents used in the synthesis and purification steps.

Table 1: Summary of Quantitative Data for this compound Analysis

| Parameter | Typical Specification | Key Analytical Techniques |

| Assay (Purity) | ≥ 98.0% | HPLC (UV), GC-FID, Quantitative NMR (qNMR) |

| 8-Methyl-1-naphthoic acid | ≤ 0.5% | HPLC (UV), GC-MS (after derivatization) |

| 1-Methylnaphthalene | ≤ 0.2% | GC-FID, GC-MS |

| Isomeric Impurities | ≤ 0.5% | HPLC (UV), GC-FID |

| Individual Unknown Impurity | ≤ 0.1% | HPLC (UV), GC-FID |

| Total Impurities | ≤ 2.0% | HPLC (UV), GC-FID |

| Water Content | ≤ 0.2% | Karl Fischer Titration |

| Residual Solvents | Per ICH Q3C Limits | Headspace GC-MS |

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound and can be further optimized as needed.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reverse-phase HPLC with UV detection is a primary method for determining the assay and profiling related substance impurities.

Methodology:

-

Chromatographic System: A standard HPLC or UHPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program:

Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to prepare a stock solution. Dilute further with a 50:50 mixture of acetonitrile and water to achieve a final concentration of approximately 0.05 mg/mL.

-

Quantification: The assay is determined by comparing the peak area of the main component to that of a certified reference standard using an external standard method. Impurities are quantified based on their area percentage relative to the main peak, or against a qualified standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Assay

GC-MS is ideal for the quantification of volatile impurities such as residual starting materials and can also be used for assay determination. Due to the high reactivity of aldehydes, derivatization may be employed for more robust quantification.

Methodology:

-

Chromatographic System: A GC system coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

Mass Range: 40-450 amu

-

Sample Preparation: Prepare a solution of 1 mg/mL in dichloromethane.

-

Optional Derivatization: For enhanced stability and sensitivity, especially for trace-level aldehydes, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be performed prior to injection. This forms a stable oxime derivative.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

-

Spectrometer: A high-field NMR spectrometer (e.g., ≥400 MHz).

-

Internal Standard: A certified reference material with a known purity and resonances that do not overlap with the analyte. Maleic anhydride or 1,3,5-trimethoxybenzene are suitable choices.

-

Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into an NMR tube.

-

Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

-

Record the exact masses of both substances.

-

Add approximately 0.7 mL of the deuterated solvent.

-

-

Acquisition Parameters:

-

Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks of interest.

-

-

Data Processing:

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, non-overlapping signal for this compound (e.g., the aldehyde proton signal around 10 ppm) and a signal from the internal standard.

-

-

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = Mass

-

Puritystd = Certified purity of the internal standard

-

Visualized Workflows and Relationships

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a batch of this compound.

Caption: Quality control workflow for this compound.

Logical Impurity Profile

This diagram illustrates the potential sources and types of impurities that may arise during the synthesis of this compound.

Caption: Potential impurity sources in the synthesis of the target compound.

References

The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of Naphthaldehyde Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and rich history of naphthaldehyde derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this versatile class of compounds, from their foundational synthesis to their contemporary applications in medicine and materials science. The guide emphasizes quantitative data, detailed experimental protocols, and visualizations of key biological pathways, offering a critical resource for advancing research and development in this dynamic field.

Naphthaldehyde, an aromatic aldehyde derived from naphthalene, and its derivatives have emerged as a significant class of compounds with a broad spectrum of applications. Their utility spans from serving as crucial intermediates in the synthesis of dyes and agrochemicals to acting as sophisticated fluorescent probes and forming the backbone of novel therapeutic agents. The unique physicochemical properties of the naphthalene ring system, combined with the reactivity of the aldehyde group, provide a versatile platform for the design and synthesis of a myriad of functional molecules.

From Coal Tar to the Laboratory: A Historical Perspective

The story of naphthaldehyde is intrinsically linked to its parent compound, naphthalene. First isolated from coal tar in the early 19th century, naphthalene's structure as two fused benzene rings was a significant milestone in the understanding of aromatic chemistry. The subsequent development of methods to functionalize this stable aromatic system paved the way for the synthesis of naphthaldehyde.

Key historical developments in the synthesis of naphthaldehydes include the application of classic name reactions, which remain relevant today. The Vilsmeier-Haack reaction , for instance, provides a direct route to formylate electron-rich aromatic rings like naphthalene using a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride). Another cornerstone is the Reimer-Tiemann reaction , which allows for the ortho-formylation of naphthols (hydroxynaphthalenes) using chloroform in a basic solution, leading to the formation of valuable hydroxy-naphthaldehyde derivatives. These foundational methods have been refined and expanded upon over the decades, leading to a diverse array of synthetic strategies for accessing a wide range of substituted naphthaldehydes.

Synthetic Methodologies: A Summary of Key Reactions

The synthesis of naphthaldehyde derivatives is a rich field of organic chemistry. The choice of method depends on the desired substitution pattern and the nature of the starting materials. Below is a summary of key synthetic approaches with representative quantitative data.

| Reaction Name | Starting Material | Reagents | Product | Yield (%) | Ref. |

| Vilsmeier-Haack Reaction | Naphthalene | DMF, POCl₃ | 1-Naphthaldehyde | ~70-80% | [Generic] |

| Reimer-Tiemann Reaction | β-Naphthol | CHCl₃, NaOH | 2-Hydroxy-1-naphthaldehyde | 38-48% | [1] |

| Sommelet Reaction | 1-(Chloromethyl)naphthalene | Hexamethylenetetramine | 1-Naphthaldehyde | 75-82% | [Generic] |

| Duff Reaction | Naphthol | Hexamethylenetetramine, acid | Hydroxy-naphthaldehyde | Moderate | [Generic] |

| Grignard Reaction | 1-Bromonaphthalene | Mg, Ethyl formate | 1-Naphthaldehyde | ~60-70% | [Generic] |

Experimental Protocols: Foundational Syntheses

To provide practical guidance, detailed experimental protocols for two of the most fundamental syntheses of naphthaldehyde derivatives are outlined below.

Protocol 1: Synthesis of 2-Hydroxy-1-naphthaldehyde via the Reimer-Tiemann Reaction

Materials:

-

β-Naphthol (0.69 mole)

-

95% Ethanol (300 g)

-

Sodium hydroxide (5 moles)

-

Chloroform (1.1 moles)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve β-naphthol in 95% ethanol.

-

With stirring, rapidly add a solution of sodium hydroxide in water.

-

Heat the resulting solution to 70-80°C on a steam bath.

-

Begin the dropwise addition of chloroform at a rate that maintains gentle reflux. The onset of the reaction is often indicated by a deep blue color change.

-

After the addition of chloroform is complete (typically 1-1.5 hours), continue stirring for an additional hour.

-

Remove ethanol and excess chloroform by distillation.

-

Acidify the residue with concentrated hydrochloric acid until it is acidic to Congo red paper.

-

Separate the resulting dark oil, which is a mixture of the product and sodium chloride.

-

Add sufficient water to dissolve the salt, then separate and wash the oil several times with hot water.

-

Purify the crude product by vacuum distillation (boiling point: 163-166°C at 8 mm Hg).

-

Recrystallize the solidified distillate from ethanol to yield pure 2-hydroxy-1-naphthaldehyde (melting point: 79-80°C).[1]

Protocol 2: Synthesis of a Naphthaldehyde Schiff Base

Materials:

-

2-Hydroxy-1-naphthaldehyde (0.02 mole)

-

o-Phenylenediamine (0.01 mole)

-

Ethanol (40 cm³)

Procedure:

-

Prepare a solution of 2-hydroxy-1-naphthaldehyde in ethanol.

-

Slowly add a solution of o-phenylenediamine in ethanol to the naphthaldehyde solution.

-

Reflux the mixture with vigorous stirring for 3 hours.

-

After cooling, filter the resulting precipitate.

-

Recrystallize the crude product from ethanol.

-

Wash the purified product with distilled water and dry in a desiccator over anhydrous calcium chloride.

Naphthaldehyde Derivatives in Drug Discovery and Beyond

The rigid, planar structure of the naphthalene core makes it an excellent scaffold for designing molecules that can interact with biological targets such as enzymes and nucleic acids. This has led to the development of numerous naphthaldehyde derivatives with significant pharmacological potential.

Anticancer Activity

Naphthaldehyde derivatives have demonstrated promising anticancer properties through various mechanisms of action, including the induction of apoptosis, inhibition of topoisomerase enzymes, and interference with crucial signaling pathways.

One notable example is a chalcone derived from 1-naphthaldehyde, which has been shown to induce apoptosis in acute leukemia cell lines.[2][3] The mechanism of action involves both the intrinsic and extrinsic apoptotic pathways.

Caption: Apoptosis induction by a naphthaldehyde-derived chalcone.

Furthermore, naphthalimide derivatives, which can be synthesized from naphthaldehyde precursors, are well-known DNA intercalators and topoisomerase inhibitors.[4][5] These compounds insert themselves between the base pairs of DNA, disrupting its replication and transcription, and inhibit enzymes like topoisomerase II that are crucial for managing DNA topology during cell division.[4]

Antiviral Activity

Recent studies have highlighted the potential of naphthalene derivatives as antiviral agents. For example, a 2-aminonaphthalene derivative has demonstrated significant activity against the influenza A virus.[6] Its mechanism of action involves the inhibition of viral nucleoprotein (NP) and matrix protein (M) synthesis, thereby reducing viral replication.[6] This compound was also found to suppress the inflammatory response mediated by the RIG-I pathway and reduce virus-induced apoptosis and autophagy.[6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijfans.org [ijfans.org]

- 6. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Structural Analysis of 8-Methyl-1-naphthaldehyde: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the structural and electronic analysis of 8-Methyl-1-naphthaldehyde. While direct experimental and computational data for this specific molecule is not extensively available in public literature, this document outlines the standard computational protocols and expected data based on studies of analogous naphthalene derivatives. The information herein serves as a robust framework for initiating and interpreting theoretical investigations into this compound for applications in medicinal chemistry and materials science.

Introduction to Computational Analysis

Computational chemistry provides powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can offer profound insights into its conformational stability, vibrational modes, and electronic transitions. These insights are crucial for understanding its potential biological activity and for the rational design of new therapeutic agents.

Methodologies for Theoretical Calculations

A standard approach for the theoretical analysis of organic molecules like this compound involves geometry optimization and subsequent calculation of various molecular properties.

Computational Protocol

The following protocol outlines a typical workflow for the theoretical investigation of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

Methodology:

-

Initial Structure Drawing: The initial 3D structure of this compound is drawn using a molecular builder like GaussView or Avogadro.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A widely used and reliable method for this is Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[1] A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost for organic molecules.[1]

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[1] These calculations also provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

-

Electronic Property Calculations: From the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[1]

-

Spectroscopic Simulations: Theoretical IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities. This allows for a direct comparison with experimental spectroscopic data, aiding in the assignment of vibrational modes.

The logical workflow for these computational analyses is depicted in the following diagram.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from theoretical calculations on this compound. The values presented are illustrative and based on typical results for similar naphthalene derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.37 Å |

| C1-C9 | 1.42 Å | |

| C8-C12 (Methyl C) | 1.51 Å | |

| C1-C11 (Aldehyde C) | 1.48 Å | |

| C11=O13 | 1.22 Å | |

| Bond Angle | C2-C1-C9 | 120.5° |

| C7-C8-C9 | 119.8° | |

| C9-C1-C11 | 121.0° | |

| C1-C11-O13 | 124.5° | |

| Dihedral Angle | C2-C1-C9-C8 | 0.5° |

| C9-C1-C11-O13 | 178.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 - 2870 | Methyl C-H stretching |

| ν(C=O) | ~1700 | Aldehyde C=O stretching |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretching |

| δ(C-H) | 1475 - 1000 | In-plane C-H bending |

| γ(C-H) | 1000 - 700 | Out-of-plane C-H bending |

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.[1]

Signaling Pathway and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. While specific pathways are unknown, a general logical diagram can illustrate the process from molecular properties to potential biological effects.

Conclusion

This guide has outlined the standard theoretical methodologies for the computational analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the structural and electronic characteristics of this molecule. The presented protocols and illustrative data serve as a foundational resource for scientists and drug development professionals to guide their research and to better understand the properties of this compound for potential therapeutic applications. Further experimental validation is essential to confirm these theoretical predictions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphtho[1,2-d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] As a fused heterocyclic system, it offers a rigid and planar structure capable of interacting with various biological targets.[2] The introduction of substituents, such as a methyl group at the 8-position, allows for the fine-tuning of its physicochemical properties, potentially enhancing its therapeutic efficacy and selectivity.[3] Derivatives of naphthoimidazole have shown significant promise as anticancer and antimicrobial agents, making them valuable targets for synthesis and further investigation in drug discovery programs.[1][4]

These application notes provide a detailed protocol for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole via the condensation of 8-Methyl-1-naphthaldehyde and 1,2-diaminonaphthalene.

Synthesis Overview & Quantitative Data

The synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole is typically achieved through a condensation reaction between 1,2-diaminonaphthalene and this compound. This reaction is a variant of the Debus-Radziszewski imidazole synthesis. The reaction proceeds by forming a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (often via air oxidation) to yield the final naphthoimidazole product. Various conditions, including conventional heating and microwave assistance, can be employed, with yields varying based on the chosen methodology.[5]

Table 1: Summary of Reaction Conditions and Physicochemical Data

| Parameter | Value/Range | Notes |

| Reactants | This compound, 1,2-Diaminonaphthalene | |

| Solvent | Glacial Acetic Acid, Ethanol | Glacial acetic acid often serves as both solvent and catalyst. |

| Catalyst (Optional) | Mineral Acids (e.g., HCl), Lewis Acids (e.g., FeCl₃) | Can be used to improve reaction rates and yields.[5] |

| Reaction Temperature | 120-130°C (Reflux) | For conventional heating in glacial acetic acid.[5] |

| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Reported Yields | 9.9% - 52.0% (Conventional) | Yields for analogous naphthoimidazole syntheses can exceed 90% with methods like microwave-assisted synthesis.[5] |

| Molecular Formula | C₁₂H₁₀N₂ | [6] |

| Molecular Weight | 182.22 g/mol | [6] |

| Appearance | Solid (Typical) | |

| Purification Method | Recrystallization (e.g., from Ethanol/Water) | [5] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole.

Protocol 1: Synthesis via Conventional Heating

Materials:

-

1,2-Diaminonaphthalene

-

This compound

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminonaphthalene (1.0 mmol, 158.2 mg).

-

Addition of Reagents: Add glacial acetic acid (15 mL) to the flask and stir until the diamine is fully dissolved. To this solution, add this compound (1.0 mmol, 170.2 mg).

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 120-130°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) every hour. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.[5]

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 75 mL of ice-cold water.

-

Neutralization: Slowly neutralize the aqueous mixture by adding a saturated sodium bicarbonate solution portion-wise until the pH reaches 7-8. Stir for 15-20 minutes. The crude product should precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any residual acid and salts.

-

Drying: Dry the collected crude product under vacuum.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure 8-Methyl-1H-naphtho[1,2-d]imidazole.[5]

-

Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Visualized Experimental Workflow and Potential Mechanism of Action

The following diagrams illustrate the experimental workflow for the synthesis and a potential signaling pathway through which naphthoimidazole derivatives may exert their anticancer effects.

Caption: Experimental workflow for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole.

Caption: Potential anticancer mechanism for naphthoimidazole derivatives via kinase inhibition.[7][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Debus-Radziszewski Reaction with 8-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Debus-Radziszewski reaction is a versatile multi-component reaction for the synthesis of substituted imidazoles.[1][2][3] This reaction and its modifications are of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by imidazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] This document provides detailed application notes and protocols for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole, a novel imidazole derivative, utilizing a modified Debus-Radziszewski reaction. The synthesis involves the condensation of a 1,2-diamine with an aldehyde. In this specific application, 1,2-naphthalenediamine serves as the 1,2-diamino surrogate, reacting with 8-methyl-1-naphthaldehyde.[1]

The resulting naphthyl-substituted imidazole scaffold is a promising candidate for drug discovery programs, given that related compounds have shown significant cytotoxic activity against various cancer cell lines.[8][9]

Reaction Scheme

The overall reaction for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole is depicted below:

Figure 1: Overall reaction for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of naphthoimidazole derivatives based on literature for analogous compounds.[1]

| Parameter | Value | Reference |

| Yield | 60-95% | [1] |

| Melting Point | 224-226 °C (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 12.93 (s, 1H, NH), 9.11 (d, 1H), 8.11-7.23 (m, 10H, Ar-H) (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 151.2 (C=N), 144.3, 143.2, 135.1, 131.0, 130.5, 128.9, 128.5, 126.3, 125.9, 125.2, 118.9, 111.6 (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole.

Materials:

-

1,2-Naphthalenediamine

-

This compound

-

Ethanol or Glacial Acetic Acid

-

Sodium Bisulfite (optional, for purification)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-